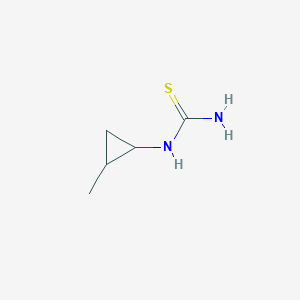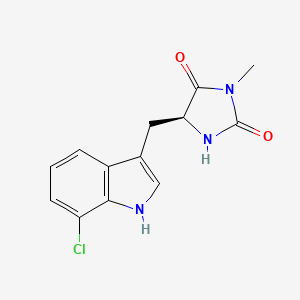
Necrostatin 2 S enantiomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ネクロスタチン2 S エナンチオマーは、ネクロスタチン2の特定の形態であり、ネクローシスに似た調節された細胞死であるネクロプトーシスの強力な阻害剤です。 この化合物は、ネクロプトーシス経路において重要な役割を果たす受容体相互作用タンパク質キナーゼ1(RIPK1)の阻害剤として作用します .
作用機序
ネクロスタチン2 S エナンチオマーは、ネクロプトーシス経路における重要なキナーゼであるRIPK1を阻害することで効果を発揮します。RIPK1を阻害することにより、この化合物はネクロソーム複合体の形成を防ぎ、ネクロプトーシスプログラムの実行を阻害します。 この作用は、細胞をネクロプトーシスによる細胞死から保護するのに役立ちます .
類似の化合物との比較
類似の化合物
ネクロスタチン1: ネクロプトーシスの別の強力な阻害剤ですが、作用機序が異なります。
ネクロスタチン3: 同じ経路を標的とするが、異なるメカニズムを通じて。
ネクロスタチン5: RIPK1を阻害しますが、結合と阻害特性が異なります
独自性
ネクロスタチン2 S エナンチオマーは、その特定の立体化学により、他の経路を標的とすることなく、RIPK1を選択的に阻害することに貢献する点でユニークです。 この特異性は、ネクロプトーシスを研究し、標的療法を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Necrostatin 2 S enantiomer interacts with RIPK1, a key enzyme in the necroptosis pathway . It inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a critical step in the execution of necroptosis .
Cellular Effects
This compound has been shown to inhibit necroptosis in various cell types . By inhibiting RIPK1, it prevents the activation of downstream signaling pathways involved in necroptosis, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1 . This inhibition prevents the phosphorylation and oligomerization of MLKL, thereby blocking the execution of necroptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been demonstrated in studies involving ischemic stroke
Metabolic Pathways
Given its role as a RIPK1 inhibitor, it likely interacts with enzymes and cofactors involved in the necroptosis pathway .
Transport and Distribution
Given its role in inhibiting necroptosis, it likely interacts with intracellular signaling molecules and may be localized to areas of the cell where these signaling pathways are active .
Subcellular Localization
Given its role in inhibiting necroptosis, it is likely localized to areas of the cell where RIPK1 and other proteins involved in necroptosis are present .
準備方法
合成経路と反応条件
ネクロスタチン2 S エナンチオマーの合成には、市販の出発物質から始まるいくつかのステップが含まれます。重要なステップには、インドール環の形成と、それに続くチオヒダントイン部分の導入が含まれます。 反応条件には、通常、有機溶媒、触媒、および特定の温度制御の使用が含まれ、目的の立体化学を保証します .
工業生産方法
ネクロスタチン2 S エナンチオマーの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大にするための反応条件の最適化が含まれます。 結晶化やクロマトグラフィーなどの技術が、最終生成物の精製に使用されます .
化学反応の分析
反応の種類
ネクロスタチン2 S エナンチオマーは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、分子に存在する官能基を変更できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件には、多くの場合、目的の結果を保証するための制御された温度とpHレベルが含まれます .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応は、ネクロスタチン2 S エナンチオマーのさまざまな置換アナログを生成する可能性があります .
科学研究への応用
ネクロスタチン2 S エナンチオマーは、幅広い科学研究への応用を持っています。
化学: ネクロプトーシスと関連する経路を研究するためのツール化合物として使用されます。
生物学: ネクロプトーシスと細胞死のメカニズムを調査するために、細胞研究で使用されます。
医学: 虚血性脳卒中や神経変性疾患など、ネクロプトーシスが関与する状態における潜在的な治療的応用について調査されています。
科学的研究の応用
Necrostatin 2 S enantiomer has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study necroptosis and related pathways.
Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and cell death.
Medicine: Explored for its potential therapeutic applications in conditions involving necroptosis, such as ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
類似化合物との比較
Similar Compounds
Necrostatin 1: Another potent inhibitor of necroptosis, but with a different mechanism of action.
Necrostatin 3: Targets the same pathway but through distinct mechanisms.
Necrostatin 5: Also inhibits RIPK1 but differs in its binding and inhibitory properties
Uniqueness
Necrostatin 2 S enantiomer is unique due to its specific stereochemistry, which contributes to its selective inhibition of RIPK1 without targeting other pathways. This specificity makes it a valuable tool in studying necroptosis and developing targeted therapies .
特性
IUPAC Name |
(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
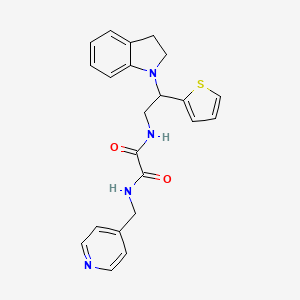
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2717108.png)
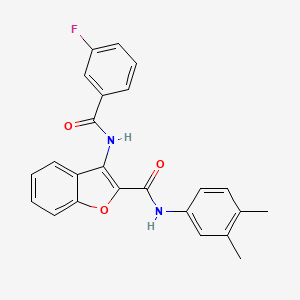
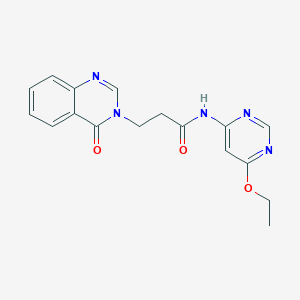
![N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2717112.png)
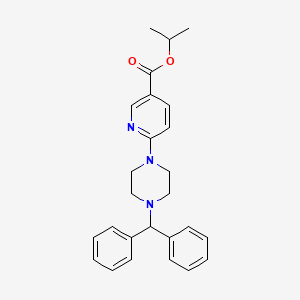

![N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2717115.png)
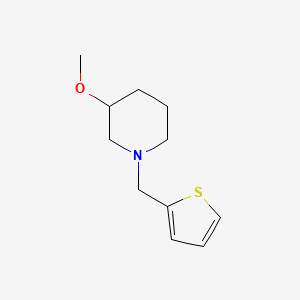
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide](/img/structure/B2717122.png)
